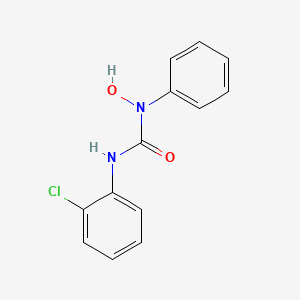
Tetracosa-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosa-2,4,6-trienoic acid is a very long-chain fatty acid with a conjugated triene structure. It is characterized by the presence of three conjugated double bonds at the 2nd, 4th, and 6th positions of the carbon chain. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-2,4,6-trienoic acid typically involves the preparation of fatty acid methyl esters followed by selective hydrogenation and isomerization processes. Common methods include:
Acid-Catalyzed Methods: Using hydrochloric acid/methanol (HCl/MeOH) or sulfuric acid/methanol (H2SO4/MeOH) to prepare methyl esters.
Base-Catalyzed Methods: Employing sodium methoxide/methanol (NaOCH3/MeOH) or tetramethylguanidine/methanol (TMG/MeOH) for efficient methyl ester preparation.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron reagents in Suzuki–Miyaura coupling reactions is also explored for the synthesis of complex fatty acids .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation to reduce double bonds, forming saturated fatty acids.
Substitution: Halogenation or other substitution reactions at the double bond positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Hydrogen gas (H2) with palladium (Pd) catalyst.
Substitution Reagents: Halogens (Cl2, Br2) under controlled conditions.
Major Products
Epoxides: Formed through epoxidation reactions.
Hydroxylated Derivatives: Resulting from oxidation.
Saturated Fatty Acids: Produced via hydrogenation.
Wissenschaftliche Forschungsanwendungen
Tetracosa-2,4,6-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of tetracosa-2,4,6-trienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene structure allows it to participate in redox reactions and modulate signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Linolenic Acid (C183): An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Eicosapentaenoic Acid (C205): An omega-3 fatty acid with five double bonds at the 5th, 8th, 11th, 14th, and 17th positions.
Docosahexaenoic Acid (C226): An omega-3 fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
Tetracosa-2,4,6-trienoic acid is unique due to its longer carbon chain and specific conjugated triene structure, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.
Eigenschaften
CAS-Nummer |
92935-32-5 |
|---|---|
Molekularformel |
C24H42O2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
tetracosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h18-23H,2-17H2,1H3,(H,25,26) |
InChI-Schlüssel |
GNSWRYNVMWMREV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)

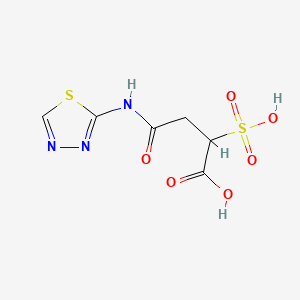
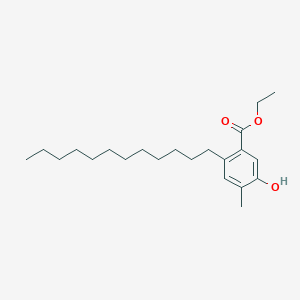
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
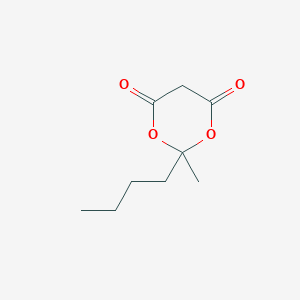
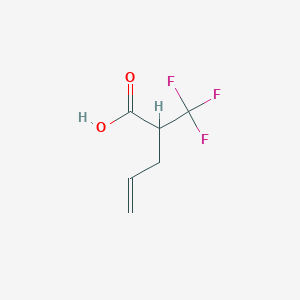
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
